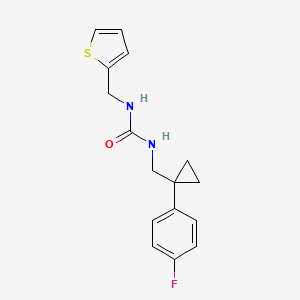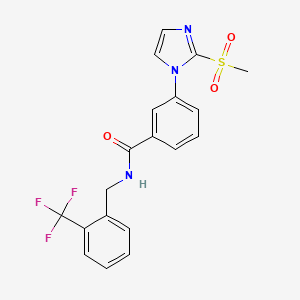
1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea, also known as FCPU, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound is a urea derivative that has been shown to have promising biological activity, making it a valuable tool for studying various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea involves its ability to bind to the active site of CK2 and inhibit its activity. This leads to a reduction in the phosphorylation of target proteins, which can have downstream effects on various cellular processes. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may be related to its ability to inhibit CK2.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of CK2, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, which may be related to its ability to inhibit CK2.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea for lab experiments is its potent inhibition of CK2, which makes it a valuable tool for studying the role of this enzyme in disease processes. However, one limitation of this compound is that it may have off-target effects on other enzymes, which could complicate data interpretation.
Orientations Futures
There are several future directions for research involving 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea. One area of interest is its potential applications in the treatment of cancer, given its ability to induce apoptosis in cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on other cellular processes. Finally, the development of more specific inhibitors of CK2 may be of interest, as this could lead to the development of more targeted therapies for diseases in which CK2 plays a role.
Méthodes De Synthèse
The synthesis of 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea involves several steps, including the reaction of 4-fluorophenylcyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-thiophenemethanamine to form the intermediate compound, which is subsequently treated with N,N-dimethylformamide dimethyl acetal and urea to yield this compound.
Applications De Recherche Scientifique
1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit the activity of the enzyme protein kinase CK2, which has been implicated in a variety of diseases, including cancer. This compound has been shown to be a potent inhibitor of CK2, making it a valuable tool for studying the role of this enzyme in disease processes.
Propriétés
IUPAC Name |
1-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2OS/c17-13-5-3-12(4-6-13)16(7-8-16)11-19-15(20)18-10-14-2-1-9-21-14/h1-6,9H,7-8,10-11H2,(H2,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLARKOEWLAROO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NCC2=CC=CS2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2354182.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2354184.png)
![Propyl 4-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate](/img/structure/B2354185.png)
![7-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2354187.png)
![2-(benzo[d]thiazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2354190.png)

![Methyl 6-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-1,2,3,4-tetrahydronaphthalene-1-carboxylate](/img/structure/B2354196.png)
![(E)-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}amino 4-chlorobenzoate](/img/structure/B2354198.png)
![2,8-Dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde](/img/structure/B2354200.png)
![N-benzo[g][1,3]benzothiazol-2-yl-4-[bis(2-chloroethyl)sulfamoyl]benzamide](/img/structure/B2354201.png)
![ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2354203.png)
![(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2354204.png)
![Ethyl ({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetate](/img/structure/B2354205.png)